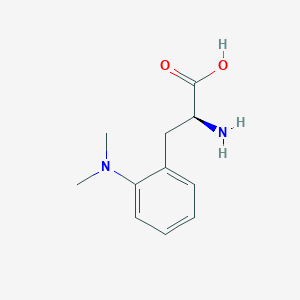

(S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid

Description

(S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is a chiral α-amino acid derivative featuring a dimethylamino substituent at the 2-position of the phenyl ring. Synthesized via multi-step protocols involving tert-butyloxycarbonyl (Boc) protection, nucleophilic substitution, and acid hydrolysis, its stereochemical purity is confirmed by high-performance liquid chromatography (HPLC) . The dimethylamino group enhances its solubility and modulates electronic properties, making it a candidate for drug delivery systems and enzyme inhibition studies.

Properties

IUPAC Name |

(2S)-2-amino-3-[2-(dimethylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)10-6-4-3-5-8(10)7-9(12)11(14)15/h3-6,9H,7,12H2,1-2H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTSWEZLQKZJQW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC=C1C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)benzaldehyde with a suitable amino acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes. The compound's unique structural features enable the formation of derivatives that can be tailored for specific applications in chemical research and development .

Biological Research

Metabolic Pathways and Enzyme Interactions

This compound is studied for its role in metabolic pathways and interactions with enzymes. Its structural similarity to naturally occurring amino acids allows researchers to investigate its potential effects on biological systems, including its influence on protein synthesis and enzyme activity .

Pharmacological Studies

Research has indicated that (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid may exhibit therapeutic effects. It has been investigated as a precursor for drug development, particularly in the context of designing novel pharmaceuticals targeting various diseases . Its biological activity has led to explorations into its potential use as an antimicrobial agent, with studies showing varying degrees of efficacy against resistant strains of bacteria .

Medicinal Applications

Therapeutic Potential

The compound's pharmacological properties have prompted investigations into its potential therapeutic applications. For instance, it has been examined for its anti-inflammatory and analgesic properties, suggesting possible uses in treating conditions characterized by pain and inflammation .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing processes that require specific chemical characteristics.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial activity of derivatives related to (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid against multidrug-resistant pathogens. The findings revealed that certain modifications to the compound enhanced its effectiveness against strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Research

Another significant study focused on the anti-inflammatory effects of compounds derived from (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid. In animal models with induced inflammatory conditions, these compounds demonstrated a marked reduction in inflammation and pain responses compared to control groups, supporting their therapeutic potential in clinical settings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid with structurally and functionally related α-amino acid derivatives.

Structural Analogs with Modified Aromatic Substituents

Key Findings :

- Stereochemistry: The S-configuration of (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is critical for LAT1 binding, as evidenced by the reduced activity of its R-isomer counterpart (compound 33) .

- Substituent Effects: Fluorinated derivatives (e.g., compound 32) exhibit enhanced blood-brain barrier (BBB) permeability compared to dimethylamino analogs, but dimethylamino groups improve solubility in aqueous media .

- Functional Groups : Boron-containing analogs (e.g., ) are tailored for bioconjugation, whereas nitro groups () increase reactivity in electrophilic substitution reactions .

Bioactive Derivatives with Antimicrobial and Antitumor Activity

Key Findings :

- Antimicrobial Activity : Thiazole-containing derivatives () show potent antimycobacterial effects, likely due to thiazole’s role in disrupting cell wall synthesis .

- Safety Profiles: Compounds like (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid exhibit low cytotoxicity, making them suitable for in vivo studies .

- Halogenated Analogs : Chloro-fluoro substitutions () improve target specificity in enzyme inhibition, as seen in kinase inhibitors .

Key Findings :

- Dimethylamino Derivatives: No direct safety data were provided for (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid, but structurally similar compounds (e.g., ) highlight the importance of handling amino acids with aromatic substituents under controlled conditions .

Biological Activity

(S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid, commonly referred to as a dimethylamino derivative of phenylpropanoic acid, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's structure features both amino and dimethylamino groups, which significantly influence its chemical reactivity and biological activity. The presence of these functional groups allows it to interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects.

The biological activity of (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid is primarily attributed to its ability to modulate the activity of specific proteins. This modulation occurs through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, altering their catalytic activity.

- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.

Table 1: Biological Activities of (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid demonstrates selective antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro assays revealed effective inhibition at concentrations comparable to established antibiotics .

- Enzyme Inhibition Studies : A study highlighted the compound's role as an inhibitor of the enzyme ADAMTS7, which is implicated in the progression of atherosclerosis. The compound showed significant selectivity for ADAMTS7 over other similar enzymes, suggesting potential therapeutic applications in cardiovascular diseases .

- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could have implications for treating mood disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique structural features of (S)-2-Amino-3-(2-(dimethylamino)phenyl)propanoic acid set it apart from other related compounds:

| Compound Name | Key Differences |

|---|---|

| (S)-2-Amino-3-phenylpropanoic acid | Lacks dimethylamino group; different activity profile. |

| 2-(Dimethylamino)benzoic acid | Similar dimethylamino group but distinct structure and reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.